molecular formula C16H17N3O2 B11714336 (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate

Cat. No.: B11714336
M. Wt: 283.32 g/mol
InChI Key: XHYJWQYODXHYBK-UHFFFAOYSA-N
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Description

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate is a versatile chemical compound with a unique structure that allows it to be used in various scientific research fields. Its structural properties make it suitable for applications in catalysis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate typically involves the reaction of 4-propylbenzoic acid with (Z)-[amino(pyridin-2-yl)methylidene]amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for efficient production with consistent quality and reduced production costs. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds .

Scientific Research Applications

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyridinium-4-hydroxybenzolate: Similar in structure but with different substituents, leading to distinct properties and applications.

    4-propylbenzoic acid derivatives: Compounds with similar benzoate structures but varying functional groups, affecting their reactivity and uses.

Uniqueness

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate stands out due to its unique combination of a pyridinyl group and a propylbenzoate moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

[(E)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate

InChI

InChI=1S/C16H17N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6-11H,2,5H2,1H3,(H2,17,19)

InChI Key

XHYJWQYODXHYBK-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=N2)/N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N

Origin of Product

United States

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